Cas no 920458-68-0 (3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine)

3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine structure
920458-68-0 structure
Product Name:3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine
CAS No:920458-68-0
MF:C11H22N4
MW:210.319181919098
CID:5228082
PubChem ID:46784337
Update Time:2026-03-07

3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • [3-(Diethylamino)propyl](1H-imidazol-2-ylmethyl)amine
    • 3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine
    • Inchi: 1S/C11H22N4/c1-3-15(4-2)9-5-6-12-10-11-13-7-8-14-11/h7-8,12H,3-6,9-10H2,1-2H3,(H,13,14)
    • InChI Key: RAQWSWJXLNWNQX-UHFFFAOYSA-N
    • SMILES: C(N(CC)CC)CCNCC1NC=CN=1

3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine Pricemore >>

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Additional information on 3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine

Introduction to 3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine (CAS No. 920458-68-0)

3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 920458-68-0, has garnered attention due to its unique chemical properties and its role in the development of novel therapeutic agents. The presence of both diethylamino and imidazol-2-yl functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of bioactive molecules.

The molecular framework of 3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine consists of an aliphatic chain terminated by an amine group, linked to a diethylamino moiety, which enhances its solubility and reactivity. The imidazol-2-yl ring, a heterocyclic structure, contributes to the compound's stability and interaction with biological targets. This combination of features makes it a valuable building block in medicinal chemistry, enabling the design of molecules with tailored pharmacological properties.

In recent years, there has been growing interest in the development of small-molecule drugs that modulate intracellular signaling pathways. 3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine has been explored as a potential modulator of various cellular processes due to its ability to interact with multiple targets. For instance, studies have suggested that this compound may exhibit activity against enzymes involved in inflammation and cancer progression. The imidazol-2-yl group, in particular, has been identified as a key pharmacophore in several drug candidates, contributing to their binding affinity and efficacy.

The synthesis of 3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core of the molecule. These methods not only enhance efficiency but also minimize unwanted byproducts, making the process more sustainable and scalable.

One of the most compelling aspects of 3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine is its potential in drug discovery. Researchers have leveraged this compound to develop novel inhibitors targeting specific disease-related pathways. For example, derivatives of this molecule have shown promise in preclinical studies as inhibitors of kinases involved in tumor growth. The diethylamino group plays a crucial role in modulating the compound's pharmacokinetic profile, ensuring optimal absorption and distribution within the body.

The imidazol-2-yl moiety also contributes to the compound's ability to cross cell membranes, making it suitable for intracellular applications. This property is particularly important for drugs that need to exert their effects inside cells rather than at the surface. Additionally, the flexibility provided by the aliphatic chain allows for fine-tuning of interactions with biological targets, enhancing both potency and selectivity.

Recent advancements in computational chemistry have further accelerated the development of 3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine-based drug candidates. Molecular modeling techniques have been used to predict binding affinities and optimize molecular structures for improved efficacy. These tools have enabled researchers to design analogs with enhanced properties, reducing off-target effects and improving overall therapeutic outcomes.

The compound's potential extends beyond oncology; it has also been explored for its antimicrobial properties. The unique combination of functional groups makes it capable of disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This dual functionality positions 3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine as a promising candidate for developing novel antibiotics to combat resistant strains.

In conclusion, 3-(diethylamino)propyl(1H-imidazol-2-yl)methylamine (CAS No. 920458-68-0) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its complex structure and versatile functional groups make it an invaluable tool for designing molecules with tailored biological activities. As research continues to uncover new applications for this compound, its role in advancing therapeutic strategies is likely to expand further.

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